Coccinéone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Coccineone B is a natural product isolated from the roots of the plant Boerhaavia coccinea.

Applications De Recherche Scientifique

Coccineone B has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:

Chemistry: Used as a reference compound in analytical chemistry for studying dehydrorotenoids.

Medicine: Explored for its therapeutic potential due to its unique chemical structure and bioactivity.

Industry: Utilized in the development of natural product-based pharmaceuticals and as a lead compound for drug discovery.

Mécanisme D'action

Target of Action

Coccineone B is a natural product for research related to life sciences

Mode of Action

The mode of action of Coccineone B is currently unknown due to the lack of scientific studies on this specific compound. Understanding how Coccineone B interacts with its targets and the resulting changes would require more detailed biochemical and pharmacological studies .

Biochemical Pathways

It is known that Coccineone B is an isoflavonoid

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Coccineone B is currently unknown .

Result of Action

As an isoflavonoid, Coccineone B may have potential antioxidant, anti-inflammatory, and anticancer properties, but specific studies on Coccineone B are needed to confirm these effects .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of Coccineone B .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Coccineone B are not fully understood due to the limited research available. As an isoflavonoid, it is likely to interact with various enzymes, proteins, and other biomolecules. Isoflavonoids are known to have antioxidant, anti-inflammatory, and anticancer properties, suggesting that Coccineone B may interact with biomolecules involved in these processes .

Cellular Effects

Given its classification as an isoflavonoid, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an isoflavonoid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Coccineone B can be synthesized through phytochemical methods. The primary source of this compound is the roots of Boerhaavia coccinea. The preparation involves extracting the compound using solvents such as chloroform . The extraction process typically includes multiple steps of solvent extraction and purification to isolate the pure compound.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of Coccineone B. Most of the available data pertains to laboratory-scale extraction from plant roots. The callus tissue culture method has been explored as an alternative, where callus cultures of Boerhaavia coccinea are used to produce the compound in vitro .

Analyse Des Réactions Chimiques

Types of Reactions: Coccineone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Coccineone B.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of Coccineone B.

Comparaison Avec Des Composés Similaires

Coccineone B is unique due to its specific dehydrorotenoid structure. Similar compounds include other dehydrorotenoids and isoflavonoids found in the Boerhaavia genus . These compounds share structural similarities but differ in their specific functional groups and bioactivities. Some similar compounds are:

- Boeravinone B

- Boeravinone C

- Boeravinone D

Activité Biologique

Coccineone B, a compound derived from the plant Boerhaavia diffusa, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Coccineone B is classified as a nonprenylated rotenoid, a type of isoflavonoid. Its structural formula is characterized by specific functional groups that contribute to its biological activity. Research indicates that the structural features of coccineone B play a crucial role in its interaction with biological targets, influencing its efficacy in various applications.

Pharmacological Activities

The biological activity of coccineone B has been extensively studied, revealing several key pharmacological effects:

- Antimicrobial Activity : Coccineone B exhibits significant antimicrobial properties against various pathogens. Studies have shown that extracts containing coccineone B can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Coccineone B has demonstrated anti-inflammatory activity in preclinical models. It inhibits pro-inflammatory cytokines and reduces edema in carrageenan-induced inflammation models .

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property may contribute to its protective effects against chronic diseases .

- Antidiabetic Properties : Research indicates that coccineone B can lower blood glucose levels in diabetic models, suggesting its potential use in managing diabetes .

The mechanisms through which coccineone B exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity : Coccineone B has been reported to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby reducing inflammation .

- Modulation of Immune Response : This compound appears to modulate immune responses by affecting cytokine production and enhancing the activity of immune cells like macrophages .

- Impact on Signaling Pathways : Coccineone B influences various signaling pathways implicated in cell survival and proliferation, particularly those associated with cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of coccineone B:

- Antimicrobial Efficacy Study :

- Anti-inflammatory Activity Assessment :

- Diabetes Management Trial :

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with coccineone B compared to other compounds derived from Boerhaavia diffusa:

| Compound | Antimicrobial | Anti-inflammatory | Antioxidant | Antidiabetic |

|---|---|---|---|---|

| Coccineone B | Yes | Yes | Yes | Yes |

| Boeravinone A | Yes | Moderate | Yes | No |

| Boerhavisterol | No | Yes | Moderate | Yes |

Propriétés

IUPAC Name |

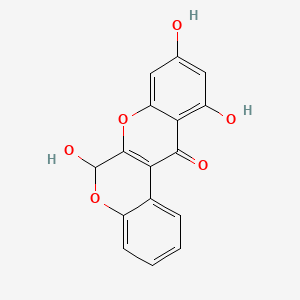

6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c17-7-5-9(18)13-11(6-7)21-15-12(14(13)19)8-3-1-2-4-10(8)22-16(15)20/h1-6,16-18,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCJSHNAURZDNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(O2)O)OC4=CC(=CC(=C4C3=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the potential of Coccineone B in combating viral infections like COVID-19?

A1: Recent computational studies have explored Coccineone B as a potential inhibitor of SARS-CoV-2 infection. [] This research suggests that Coccineone B exhibits a multimodal effect, interacting with key amino acid residues in several crucial SARS-CoV-2 proteins, including ADP-binding domain NSP3, main protease NSP5, RNA-dependent RNA-polymerase NSP12, and endoribonuclease NSP15. [] While promising, these findings are based on in silico studies and require further validation through in vitro and in vivo experiments.

Q2: How is Coccineone B synthesized and what is its structure?

A2: Coccineone B can be synthesized from 2-hydroxybenzaldehyde and phloroglucinol. [] A modified Hoesch reaction employing a mixture of HZnCl2(OH) and ZnCl2 as the catalyst can be used to produce a key intermediate in its synthesis. [] This synthesis highlights the importance of understanding reaction mechanisms in natural product synthesis.

Q3: Can you elaborate on the use of low-temperature mass spectrometry in understanding the Hoesch reaction during Coccineone B synthesis?

A3: Low-temperature mass spectrometry techniques have proven valuable in elucidating the mechanism of the Hoesch reaction, which is crucial for Coccineone B synthesis. [] This method allows for the easy and accurate identification of isotopic clusters, providing valuable insights into the reaction intermediates and pathways involved. [] This understanding is essential for optimizing reaction conditions and improving the yield of Coccineone B.

Q4: What is the significance of studying the pharmacokinetic and toxicological properties of rotenoids like those found in Boerhavia diffusa L., which also contains Coccineone B?

A4: Research has focused on predicting the pharmacokinetic and toxicological characteristics of several rotenoids present in the roots of Boerhavia diffusa L., including Coccineone B. [] Understanding these properties is crucial for assessing the potential of these rotenoids as drug candidates. [] This involves evaluating their absorption, distribution, metabolism, excretion, and potential toxicity. Such studies are essential for translating the therapeutic potential of natural products like Coccineone B into safe and effective treatments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.